An In-depth Technical Guide to 3-Ethylfluoranthene: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethylfluoranthene: Chemical Properties and Structure
Abstract: 3-Ethylfluoranthene is a member of the alkylated polycyclic aromatic hydrocarbon (PAH) family, a class of environmental contaminants of increasing toxicological concern. This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and analytical characterization of 3-Ethylfluoranthene. It is intended for researchers, scientists, and professionals in the fields of environmental science, toxicology, and drug development who require a detailed understanding of this compound. The guide synthesizes available data with established principles of organic chemistry and analytical science to provide a thorough reference, including detailed experimental protocols and predictive spectroscopic data.
Introduction and Toxicological Significance
3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon characterized by a fluoranthene core substituted with an ethyl group at the 3-position. As with other alkylated PAHs, it is not typically produced commercially but is formed as a byproduct of the incomplete combustion of organic materials, such as coal and petroleum. Consequently, it is found in the environment as a component of complex mixtures of PAHs.
There is a growing body of evidence to suggest that alkylated PAHs may be more persistent and, in some cases, more toxic than their parent compounds.[1] While a comprehensive toxicological profile for 3-Ethylfluoranthene is not available in public databases, it is known to exhibit bacterial mutagenic activity.[2] The mutagenicity of related compounds, such as 3-methylfluoranthene, has been attributed to metabolic activation. The primary mutagenic metabolite of 3-methylfluoranthene is 3-hydroxymethylfluoranthene, suggesting that metabolic oxidation of the alkyl side chain is a key step in its mechanism of toxicity.[3] By analogy, it is highly probable that 3-Ethylfluoranthene undergoes a similar metabolic activation pathway, forming hydroxylated metabolites that can lead to genotoxicity. Given the established carcinogenicity of many PAHs, 3-Ethylfluoranthene is a compound of significant interest in environmental health and toxicology.
Chemical Structure and Physical Properties
The structural and physical properties of 3-Ethylfluoranthene are fundamental to understanding its behavior in chemical and biological systems.
Chemical Structure and Nomenclature
The IUPAC name for the compound is 3-Ethylfluoranthene. The fluoranthene core consists of a naphthalene and a benzene ring fused together. The numbering of the carbon atoms in the fluoranthene ring system is standardized, with the ethyl group of 3-Ethylfluoranthene located at the third carbon atom.
Molecular Structure of 3-Ethylfluoranthene
Caption: Molecular structure of 3-Ethylfluoranthene.
Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₈H₁₄ | --- |
| Molecular Weight | 230.31 g/mol | --- |
| CAS Number | 20496-16-6 | --- |
| Melting Point | Not available | Likely a solid at room temperature. The melting point of the parent fluoranthene is 111 °C. Alkyl substitution may lower the melting point. |
| Boiling Point | Not available | Expected to be high, likely >360 °C, the boiling point of fluoranthene. |
| Water Solubility | Not available | Expected to have very low water solubility, a characteristic of PAHs. The solubility of fluoranthene in water is 0.26 mg/L. Alkylation generally decreases water solubility. |
| Appearance | Not available | Likely a colorless to pale yellow solid. |
Synthesis of 3-Ethylfluoranthene
A common and effective method for the synthesis of 3-Ethylfluoranthene involves a two-step process: Friedel-Crafts acylation of fluoranthene followed by reduction of the resulting ketone.
Synthetic Workflow
Synthetic Pathway to 3-Ethylfluoranthene
Caption: A two-step synthesis of 3-Ethylfluoranthene.
Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction
Causality behind Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for introducing acyl groups onto aromatic rings.[4][5] Aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that activates the acyl chloride for electrophilic attack on the electron-rich fluoranthene ring. The Clemmensen reduction is then employed to reduce the ketone to an alkyl group under acidic conditions, which is effective for aryl ketones.
Step 1: Friedel-Crafts Acylation of Fluoranthene to 3-Acetylfluoranthene
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of acetyl chloride (1.1 equivalents) in the same dry solvent to the stirred suspension.
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After the addition is complete, add a solution of fluoranthene (1.0 equivalent) in the dry solvent dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition of fluoranthene, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-acetylfluoranthene.
Step 2: Clemmensen Reduction of 3-Acetylfluoranthene to 3-Ethylfluoranthene
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Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.
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In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
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Add the 3-acetylfluoranthene from Step 1 to the flask.
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Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added periodically during the reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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After cooling, separate the organic layer. Extract the aqueous layer with toluene.
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Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude 3-Ethylfluoranthene by column chromatography on silica gel using hexane as the eluent.
Spectroscopic and Analytical Characterization
Detailed, experimentally-derived spectroscopic data for 3-Ethylfluoranthene is not widely available. The following sections provide predicted spectroscopic data based on established principles of NMR, IR, and MS, which are invaluable for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.4 | Multiplet | 9H | Aromatic protons |
| 2.91 | Quartet | 2H | -CH₂- (Ethyl group) |
| 1.35 | Triplet | 3H | -CH₃ (Ethyl group) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 120 | Aromatic carbons |
| ~29 | -CH₂- (Ethyl group) |
| ~15 | -CH₃ (Ethyl group) |
Note: The predicted chemical shifts are estimates. Actual values may vary depending on the solvent and other experimental conditions. Online NMR prediction tools can provide more refined estimates.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethylfluoranthene is expected to show characteristic absorptions for both the aromatic rings and the ethyl substituent.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2965 - 2850 | Medium-Strong | Aliphatic C-H stretch (from ethyl group) |
| ~1600, ~1450 | Medium | Aromatic C=C stretching vibrations |
| ~1375 | Medium | C-H bending (methyl group) |
| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-Ethylfluoranthene is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern involving the ethyl group.
| m/z | Relative Intensity | Assignment |
| 230 | High | Molecular ion [M]⁺ |
| 215 | High | [M - CH₃]⁺ (Loss of a methyl radical) |
| 202 | Medium | [M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement if applicable, though less likely) or [M-C2H5]+ followed by H rearrangement. |
The base peak is expected to be either the molecular ion or the [M - CH₃]⁺ fragment, which is a common fragmentation pathway for ethyl-substituted aromatic compounds.
Analytical Method for Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of 3-Ethylfluoranthene in environmental samples due to its high sensitivity and selectivity.
GC-MS Analysis Workflow
Caption: General workflow for the analysis of 3-Ethylfluoranthene.
Protocol: GC-MS Analysis of 3-Ethylfluoranthene in Soil Samples
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Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction:
-
Perform Soxhlet extraction on approximately 10 g of the dried soil with a 1:1 mixture of dichloromethane (DCM) and hexane for 18-24 hours.[8]
-
Concentrate the extract to about 1 mL using a rotary evaporator.
-
-
Cleanup:
-
Prepare a solid-phase extraction (SPE) cartridge with silica gel.
-
Apply the concentrated extract to the SPE cartridge.
-
Elute with hexane to remove aliphatic hydrocarbons, then with a mixture of DCM and hexane to elute the PAH fraction containing 3-Ethylfluoranthene.
-
Concentrate the PAH fraction to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Injector: Splitless injection at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 400 or use selected ion monitoring (SIM) for higher sensitivity, targeting m/z 230 and 215.
-
-
Quantification:
-
Use an internal standard method for accurate quantification. A deuterated PAH, such as fluoranthene-d10, is a suitable internal standard.
-
Prepare a calibration curve using certified standards of 3-Ethylfluoranthene.
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Environmental Fate and Persistence
Alkylated PAHs, including 3-Ethylfluoranthene, are generally more resistant to environmental degradation than their parent PAHs.[1] Their increased hydrophobicity leads to stronger partitioning to soil and sediment, reducing their bioavailability for microbial degradation.[3] They are considered persistent organic pollutants.
The primary degradation pathways in the environment are expected to be microbial degradation and photodegradation. Microbial degradation is likely to initiate with the oxidation of the ethyl side chain, similar to the metabolic pathway observed in mammals. Photodegradation can also occur, particularly in the atmosphere or on surfaces exposed to sunlight. Due to its low volatility, 3-Ethylfluoranthene is expected to be primarily associated with particulate matter in the atmosphere and sediments in aquatic systems.
Conclusion
3-Ethylfluoranthene is a representative of the environmentally significant class of alkylated PAHs. While specific experimental data for some of its physical properties are lacking, its chemical behavior, synthesis, and analytical detection can be reliably understood through established chemical principles and comparison with related compounds. Its known mutagenicity underscores the importance of continued research into the toxicology and environmental impact of alkylated PAHs. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and similar compounds.
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